molecular formula C52H43Cl3O3Pd2 B152536 Tris(dibenzylideneacetone)dipalladium-chloroform adduct CAS No. 52522-40-4

Tris(dibenzylideneacetone)dipalladium-chloroform adduct

Cat. No. B152536
CAS RN: 52522-40-4
M. Wt: 1035.1 g/mol
InChI Key: LNAMMBFJMYMQTO-FNEBRGMMSA-N
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Description

Tris(dibenzylideneacetone)dipalladium(0) or [Pd2(dba)3] is an organopalladium compound. The compound is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . Because the dba ligands are easily displaced, the complex is used as a homogeneous catalyst in organic synthesis .


Synthesis Analysis

First reported in 1970, it is prepared from dibenzylideneacetone and sodium tetrachloropalladate . Because it is commonly recrystallized from chloroform, the complex is often supplied as the adduct [Pd2(dba)3·CHCl3] .


Molecular Structure Analysis

In [Pd2(dba)3], the pair of Pd atoms are separated by 320 pm but are tied together by dba units . The Pd(0) centers are bound to the alkene parts of the dba ligands .


Chemical Reactions Analysis

[Pd2(dba)3] is used as a source of soluble Pd(0), in particular as a catalyst for various coupling reactions . Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

The compound is a dark-purple/brown solid . It is modestly soluble in organic solvents and insoluble in water . The melting point is 152 to 155 °C .

Scientific Research Applications

Catalytic Applications

Tris(dibenzylideneacetone)dipalladium-chloroform adduct is extensively used in catalysis. It plays a crucial role in various organometallic coupling reactions, particularly in creating new carbon-carbon bonds. This reagent, in combination with other compounds, is instrumental in the formation of complex organic structures through catalytic processes (Roy & Roy, 2009).

Synthesis of Complex Pd Structures

This compound is a primary source for soluble palladium species in catalysis and is used as a precursor in synthesizing more complex palladium structures. It's notable for its role in determining the active species of palladium in catalysis and synthesis, despite its detailed nature in solution not being fully understood (Zalesskiy & Ananikov, 2012).

Asymmetric Synthesis

The compound is crucial in asymmetric synthesis, particularly in the chiral synthesis of α-aminoamides. When catalyzed by this compound and combined with a chiral ligand, it results in high enantiomeric excess, proving its effectiveness in asymmetric synthesis processes (Nanayakkara & Alper, 2003).

Applications in Nanoparticle Synthesis

Tris(dibenzylideneacetone)dipalladium-chloroform adduct has been used for the synthesis of palladium nanoparticles and microstructures. Its ability to form hexagonal and cubic microstructures demonstrates its utility in material science and nanotechnology (Leonard & Franzen, 2009).

Therapeutic Research

Recent studies have shown that Tris(dibenzylideneacetone) dipalladium exhibits potential in inducing apoptosis in chronic lymphocytic leukemia B-cells. It targets key proteins and signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment (Kay et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of causing cancer . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

chloroform;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C17H14O.CHCl3.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;2-1(3)4;;/h3*1-14H;1H;;/b3*13-11+,14-12+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAMMBFJMYMQTO-FNEBRGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H43Cl3O3Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452403
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dibenylideneacetone)dipalladium-chloroform

CAS RN

52522-40-4
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E)-, compd. with trichloromethane, palladium salt (3:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, compd. with trichloromethane (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
IJS Fairlamb - Encyclopedia of Reagents for Organic Synthesis (e …, 2007 - pure.york.ac.uk
Tris(dibenzylideneacetone)dipalladium–Chloroform — York Research Database Skip to main navigation Skip to search Skip to main content York Research Database Home York Research Database Logo Help & FAQ Home Researchers Departments and Units Publications Projects Activities Datasets Prizes Search by expertise, name or affiliation Tris(dibenzylideneacetone)dipalladium–Chloroform Ian James Stewart Fairlamb Chemistry Research output: Chapter in Book/Report/Conference proceeding › Entry for encyclopedia/dictionary Overview Original language English Title of …
Number of citations: 0 pure.york.ac.uk

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